molecular formula C11H15Cl2NO B14592300 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride CAS No. 61190-40-7

7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

Cat. No.: B14592300
CAS No.: 61190-40-7
M. Wt: 248.15 g/mol
InChI Key: UPCLHMFWVRYSES-UHFFFAOYSA-N
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Description

7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles. This reaction can be catalyzed by various agents, including nitrophenylboronic acid, diethylamide, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield and reduce byproducts. Techniques such as one-pot synthesis and the use of recyclable catalysts are commonly employed .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications.

Scientific Research Applications

7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride apart is its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for various research applications.

Properties

CAS No.

61190-40-7

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c1-2-13-10-5-8-3-4-9(12)6-11(8)14-7-10;/h3-4,6,10,13H,2,5,7H2,1H3;1H

InChI Key

UPCLHMFWVRYSES-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC2=C(C=C(C=C2)Cl)OC1.Cl

Origin of Product

United States

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